

Quantitative Imaging with Gamillus in Live Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

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Introduction

Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.^[1] It exhibits exceptional acid tolerance, maintaining bright fluorescence in acidic environments where conventional GFPs are quenched.^{[2][3]} This property makes **Gamillus** a powerful tool for quantitative live-cell imaging, particularly for studying dynamic processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.^[1] This document provides detailed application notes and protocols for the use of **Gamillus** in quantitative live-cell imaging, with a focus on its application in monitoring autophagy.

Quantitative Data

The photophysical properties of **Gamillus** make it a bright and stable fluorescent reporter. However, for quantitative imaging applications, it is crucial to consider its characteristics in comparison to other commonly used GFPs.

Table 1: Photophysical Properties of Gamillus

Property	Value	Reference
Excitation Wavelength (λ_{ex})	505 nm	
Emission Wavelength (λ_{em})	524 nm	
Quantum Yield (QY)	0.89	
Molar Extinction Coefficient (EC)	75,000 M ⁻¹ cm ⁻¹	
Brightness (EC x QY / 1000)	66.75	
pKa	3.4 - 4.0	[2] [3]

Table 2: Quantitative Comparison of Gamillus with other Green Fluorescent Proteins

Fluorescent Protein	Relative Brightness	Photostability	Acid Tolerance (pKa)	Key Considerations for Quantitative Imaging
Gamillus	High	Lower than mEGFP, especially at low pH	Excellent (3.4)	High signal in acidic organelles; potential for photobleaching requires careful optimization of imaging parameters.
mEGFP	Standard	High	Moderate (6.0)	Good photostability makes it suitable for long time-lapse imaging in neutral pH environments.
mNeonGreen	Very High	Moderate	Moderate (5.7)	Very bright, but photostability can be a limiting factor in some applications.
mGreenLantern	High	Low	Moderate (5.6)	High fluorescence probability at neutral pH, but less stable under illumination.

Data compiled from multiple sources, providing a comparative overview for experimental design.[\[4\]](#)[\[5\]](#)

Experimental Protocols

General Live-Cell Imaging with Gamillus-tagged Proteins

This protocol outlines the general steps for expressing a **Gamillus**-fusion protein in mammalian cells and performing live-cell fluorescence microscopy.

Materials:

- Plasmid DNA encoding the **Gamillus**-fusion protein of interest
- Mammalian cell line (e.g., HeLa, CHO-K1)
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
- Transfection reagent (e.g., Turbofect, Lipofectamine)
- Glass-bottom imaging dishes
- Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

- Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
- Transfection:
 - On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For example, when using Turbofect, a common protocol involves mixing the plasmid DNA with the reagent and incubating for 15-20 minutes at room temperature before adding to the cells.
 - Add the transfection complexes to the cells and gently swirl the dish to ensure even distribution.
 - Incubate the cells at 37°C in a CO₂ incubator for 16-24 hours to allow for protein expression.

- Live-Cell Imaging:
 - Before imaging, replace the culture medium with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
 - Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
 - Locate the transfected cells expressing the **Gamillus**-fusion protein.
 - Microscopy Settings:
 - Excite the **Gamillus** fluorophore using a 488 nm laser.
 - To minimize phototoxicity and photobleaching, especially for time-lapse imaging, use the lowest possible laser power that provides a sufficient signal-to-noise ratio (a starting point of 1-2 µW is recommended).[4]
 - Collect the emitted fluorescence using a detector set to a range of approximately 498-606 nm.[4]
 - Optimize acquisition settings (e.g., pinhole size, scan speed, and averaging) to achieve the desired image quality.
- Image Analysis:
 - Acquired images can be analyzed using software such as ImageJ/Fiji or other specialized imaging software to quantify fluorescence intensity, protein localization, or dynamic changes over time.

Quantitative Analysis of Macroautophagy Flux using Gamillus-LC3

This protocol describes how to monitor and quantify macroautophagy (hereafter referred to as autophagy) by observing the formation and degradation of **Gamillus**-tagged LC3 (**Gamillus**-LC3) puncta. LC3 is a key protein that is recruited to autophagosome membranes during

autophagy. **Gamillus**'s acid tolerance allows for the visualization of LC3 on autolysosomes, where standard GFP would be quenched.

Materials:

- Plasmid DNA encoding **Gamillus**-LC3
- Mammalian cell line (e.g., HeLa, U2OS)
- Complete cell culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- Glass-bottom imaging dishes
- Confocal microscope

Procedure:

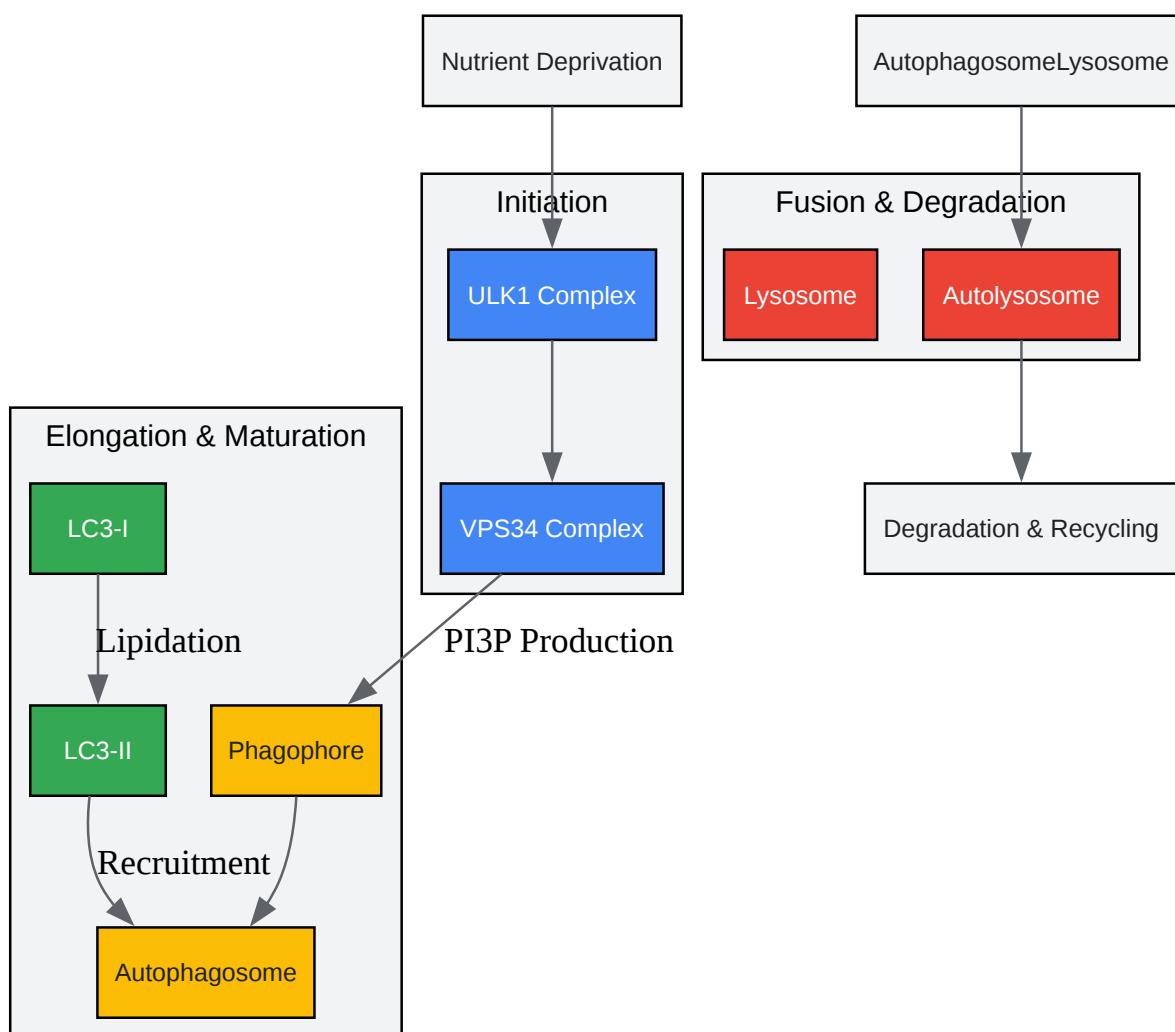
- Transfection and Expression:
 - Transfect cells with the **Gamillus**-LC3 plasmid as described in the general protocol above.
 - Allow 24-48 hours for expression. Cells should exhibit diffuse cytoplasmic and nuclear fluorescence under basal conditions.
- Induction of Autophagy:
 - To induce autophagy, wash the cells with PBS and replace the complete medium with pre-warmed starvation medium (EBSS).
 - For control (basal autophagy) wells, maintain cells in complete medium.
- Inhibition of Lysosomal Degradation (for Autophagic Flux Measurement):
 - To measure autophagic flux, treat a subset of the starved and control cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 μ M Chloroquine) for the final 2-4

hours of the experiment. This will block the degradation of autolysosomes, causing them to accumulate.

- Live-Cell Imaging:
 - Image the cells using the microscopy settings described in the general protocol.
 - Capture images from multiple random fields of view for each condition (basal, starved, basal + inhibitor, starved + inhibitor).
- Data Quantification and Interpretation:
 - Puncta Analysis: In each image, count the number of fluorescent **Gamillus**-LC3 puncta per cell. Automated analysis using software like ImageJ is recommended for objectivity and efficiency.
 - Interpretation of Results:
 - An increase in the number of **Gamillus**-LC3 puncta in starved cells compared to control cells indicates the induction of autophagy.
 - A further increase in puncta number in the presence of a lysosomal inhibitor compared to its absence is indicative of active autophagic flux (i.e., the rate of autophagosome formation and delivery to the lysosome).
 - If an experimental treatment increases puncta number but there is no further increase with a lysosomal inhibitor, it may suggest a blockage in the later stages of autophagy (e.g., impaired fusion with lysosomes).

Visualizations

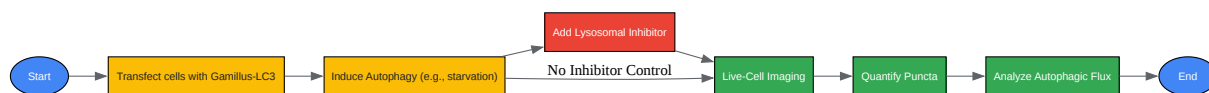
Signaling Pathway: Macroautophagy



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Caption: Simplified overview of the macroautophagy pathway.

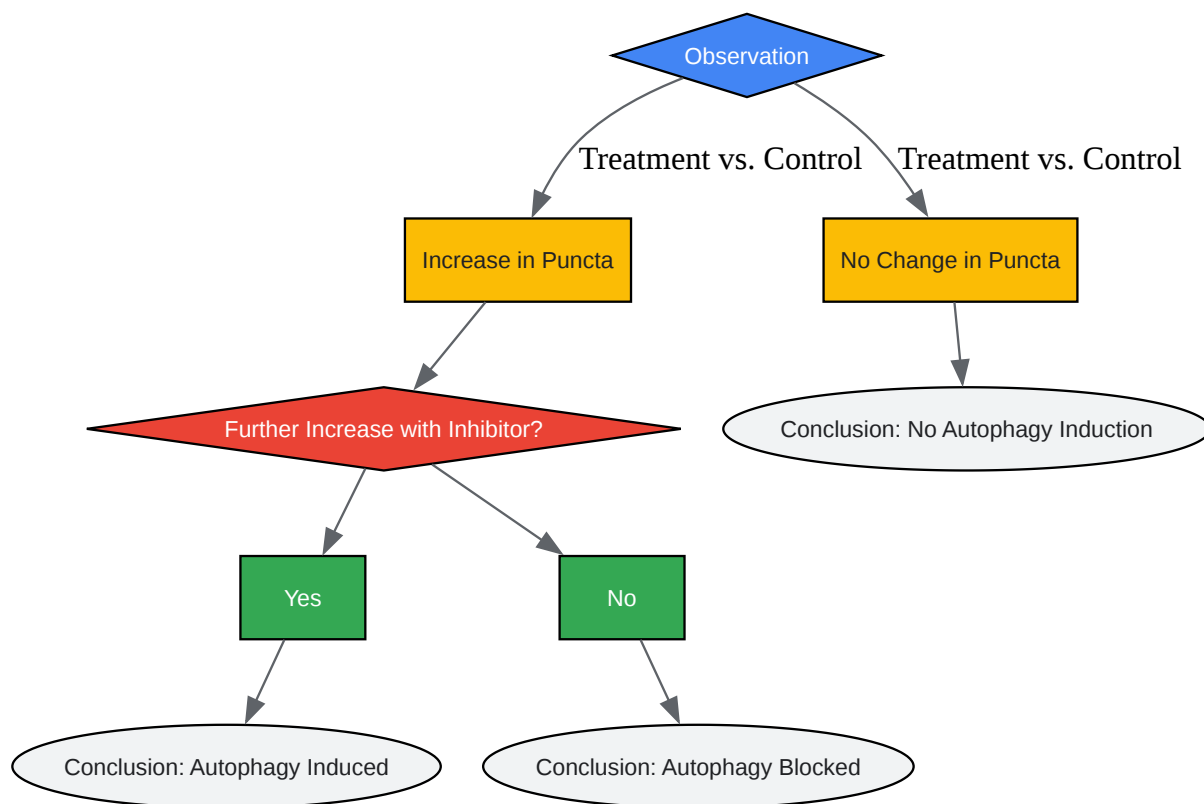
Experimental Workflow: Quantitative Autophagy Flux Assay



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Caption: Workflow for measuring autophagic flux using **Gamillus-LC3**.

Logical Relationship: Interpreting **Gamillus-LC3** Puncta Formation



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Caption: Decision tree for interpreting **Gamillus**-LC3 puncta data.

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